molecular formula C3H3ClF2O2 B6161854 3-chloro-3,3-difluoropropanoic acid CAS No. 76140-45-9

3-chloro-3,3-difluoropropanoic acid

Cat. No.: B6161854
CAS No.: 76140-45-9
M. Wt: 144.50 g/mol
InChI Key: IXGFPBMPFILZEP-UHFFFAOYSA-N
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Description

3-Chloro-3,3-difluoropropanoic acid is a halogenated carboxylic acid characterized by two fluorine atoms and one chlorine atom at the β-carbon position. This compound is synthesized via fluorine-halogen exchange reactions using silyl enolates of 3,3,3-trifluoropropanoic acid derivatives. Shimada et al. (2007) demonstrated that treating trifluoropropanoic acid silyl enolates with halogenating agents (e.g., N-chlorosuccinimide) yields 3-halo-3,3-difluoropropanoic acid derivatives with high efficiency . The presence of electronegative fluorine and chlorine substituents significantly influences its physicochemical properties, including acidity, thermal stability, and reactivity.

Properties

CAS No.

76140-45-9

Molecular Formula

C3H3ClF2O2

Molecular Weight

144.50 g/mol

IUPAC Name

3-chloro-3,3-difluoropropanoic acid

InChI

InChI=1S/C3H3ClF2O2/c4-3(5,6)1-2(7)8/h1H2,(H,7,8)

InChI Key

IXGFPBMPFILZEP-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)C(F)(F)Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-3,3-difluoropropanoic acid typically involves the fluorination of chlorinated propanoic acid derivatives. One common method includes the reaction of 3-chloropropanoic acid with a fluorinating agent such as hydrogen fluoride (HF) under controlled conditions. The reaction is usually carried out in the presence of a catalyst to enhance the selectivity and yield of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under optimized temperature and pressure conditions. The use of advanced catalysts and separation techniques ensures high purity and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-3,3-difluoropropanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

    Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Substitution Products: Various substituted propanoic acids.

    Oxidation Products: Corresponding carboxylic acids.

    Reduction Products: Alcohols and other reduced derivatives.

Scientific Research Applications

3-Chloro-3,3-difluoropropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those requiring fluorinated moieties for enhanced bioavailability and metabolic stability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased resistance to degradation and improved performance in harsh environments.

Mechanism of Action

The mechanism by which 3-chloro-3,3-difluoropropanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets, leading to altered biochemical pathways and physiological responses. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Difluoropropanoic Acid Derivatives

A key class of analogs includes 3-bromo-3,3-difluoropropanoic acid and 3-iodo-3,3-difluoropropanoic acid, synthesized via the same fluorine-halogen exchange methodology . Differences in halogen size and electronegativity lead to distinct properties:

Property 3-Chloro-3,3-difluoropropanoic Acid 3-Bromo-3,3-difluoropropanoic Acid 3-Iodo-3,3-difluoropropanoic Acid
Halogen Atomic Radius 0.99 Å 1.14 Å 1.33 Å
Reactivity Moderate Higher Highest
Synthetic Yield 85–90% 75–80% 60–65%

The chloro derivative balances reactivity and stability, making it preferable for pharmaceutical intermediates.

Non-Fluorinated Analog: 3-Chloropropanoic Acid

Removing fluorine atoms drastically alters properties. 3-Chloropropanoic acid (without fluorine) exhibits:

  • Lower Acidity : pKa ≈ 2.8 (vs. <1.5 for 3-chloro-3,3-difluoro variant due to electron-withdrawing fluorines) .
  • Reduced Thermal Stability : Decomposes at 120°C, whereas the difluoro analog remains stable up to 180°C.

Trifluorinated Analog: 3,3,3-Trifluoropropanoic Acid

Replacing chlorine with a third fluorine atom increases electron-withdrawing effects:

  • Higher Acidity : pKa ≈ 0.7 .
  • Enhanced Lipophilicity : LogP = 1.2 (vs. 0.8 for the chloro-difluoro derivative), impacting bioavailability.

Substituted Phenylpropanoic Acids

Compounds like 3-(3-chloro-5-(trifluoromethyl)phenyl)propanoic acid (CAS 916420-78-5) introduce aromatic substituents, resulting in:

  • Lower Solubility : <0.1 g/L in water due to hydrophobic aryl groups .
  • Applications : Primarily used in agrochemicals rather than pharmaceuticals.

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Melting Point (°C) pKa LogP
This compound C₃H₃ClF₂O₂ 45–50 <1.5 0.8
3-Bromo-3,3-difluoropropanoic acid C₃H₃BrF₂O₂ 60–65 <1.2 1.0
3,3,3-Trifluoropropanoic acid C₃H₃F₃O₂ 30–35 0.7 1.2
3-Chloropropanoic acid C₃H₅ClO₂ 75–80 2.8 0.5

Biological Activity

3-Chloro-3,3-difluoropropanoic acid (CAS Number: 1715934-43-2) is a compound that has garnered attention for its potential biological activities, particularly in the realm of antiviral effects and as a selective inhibitor of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ). This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

PropertyValue
Molecular FormulaC₃H₄ClF₂O₂
Molecular Weight138.51 g/mol
Density1.4 ± 0.1 g/cm³
Boiling PointN/A
Melting PointN/A
LogP1.97

This compound acts primarily as a selective inhibitor of PI4KIIIβ, which is crucial for the replication of certain viruses. The compound exhibits an IC50 value of 54 nM against PI4KIIIβ, indicating a strong inhibitory effect compared to its much higher IC50 values (>100 μM) for PI4KIIIα and PI4KIIα . This selectivity is significant as it minimizes off-target effects, enhancing its potential therapeutic applications.

Antiviral Activity

The antiviral properties of this compound have been evaluated against several viruses:

  • HCV 1b : EC50 = 0.087 µM
  • CVB3 : EC50 = 0.145 µM
  • HRVM : EC50 = 1.03 µM
  • HVC 2a : EC50 = 10.6 µM

These results indicate that the compound is particularly effective against HCV 1b and CVB3, showcasing its potential as an antiviral agent .

Study on Antiviral Efficacy

A study conducted by Mejdrová et al. demonstrated the effectiveness of this compound in inhibiting viral replication in HeLa cells infected with HCV. The study highlighted that the compound significantly reduced viral load at low concentrations, supporting its potential use in antiviral therapies .

Comparative Studies

In comparative studies with other antiviral agents, this compound showed superior efficacy against specific viral strains. For instance, when tested alongside established antiviral drugs, it outperformed them in inhibiting HCV replication at lower concentrations .

Safety and Toxicology

While the compound exhibits promising biological activity, safety assessments are crucial. The GHS classification indicates that it is harmful if swallowed (H302) and may cause serious eye damage (H318). Proper handling and safety precautions are recommended when working with this compound .

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